Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ABT-594 is a potent agonist of neuronal α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs; Ki = 37 pM in a radioligand binding assay). It is selective for neuronal nAChRs over neuromuscular α1β1δγ subunit-containing nAChRs (Ki = 10,000 nM), α1B-, α2B-, and α2C- adrenergic receptors (Kis = 890, 597, and 342 nM, respectively), and 70 other receptors, enzymes, and transporters (Kis = >1,000 nM) in radioligand binding assays. ABT-594 induces [86Rb+] efflux in K177 cells transfected with human neuronal α4β2 subunit-containing nAChRs (EC50 = 140 nM). In vivo, ABT-594 (0.05 and 0.01 mg/kg, s.c.) increases latency to paw withdrawal in a hot-plate test in rats. It also induces hypothermia, seizures, and an increase in blood pressure. Tebanicline, also known as ABT-594 and Ebanicline, a potent synthetic nicotinic (non-opioid) analgesic drug developed by Abbott. It was developed as a less toxic analogue of the potent poison dart frog-derived compound epibatidine, which is some 200x stronger than morphine as an analgesic but produces extremely dangerous toxic side effects. Like epibatidine, tebanicline showed potent analgesic activity against neuropathic pain in both animal and human trials, but with far less toxicity than its parent compound. It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes.
Tebanicline, also known as ABT-594 and Ebanicline, a potent synthetic nicotinic (non-opioid) analgesic drug developed by Abbott. It was developed as a less toxic analogue of the potent poison dart frog-derived compound epibatidine, which is some 200x stronger than morphine as an analgesic but produces extremely dangerous toxic side effects. Like epibatidine, tebanicline showed potent analgesic activity against neuropathic pain in both animal and human trials, but with far less toxicity than its parent compound. It acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes.
Tebuconazole is a triazole fungicide that is active against both seed and foliar fungi. It inhibits 14α-demethylase isolated from U. maydis and S. bicolor with IC50 values of 0.05 and 0.16 nM, respectively. It inhibits the androgenic effect of the androgen receptor agonist DHT (IC20 = 2.89 µM) and is cytotoxic (EC20 = 38.9 µM) in an MDA-kb2 assay. Tebuconazole (50 and 100 mg/kg per day) administered during gestation reduces testosterone levels and increases testicular levels of progesterone and 17α-hydroxyprogesterone in male rat fetuses. It has a feminizing effect on male pups and a virilizing effect on female pups. When administered to rats gestationally through postnatal day 42, tebuconazole (20 and 60 mg/kg per day) leads to cell death of pyramidal cells in the CA3-4 region of the hippocampus and layer V of the cortex concomitant with impairment in learning the platform location in the Morris water maze. Ergosterol biosynthesis inhibitor. Fungicide. Tebuconazole is a triazole fungicide. It is mostly used to control diseases in agricultural crops and is effective against diseases which are soil borne and foliar fungal based. Tebuconazole is a triazole fungicide used agriculturally to treat plant pathogenic fungi. Though the U.S. Food and Drug Administration considers this fungicide to be safe for humans, it may still pose a risk. It is listed as a possible carcinogen in the United States Environmental Protection Agency Office of Pesticide Programs carcinogen list with a rating of C (possible carcinogen). Its acute toxicity is moderate. According to the World Health Organization toxicity classification, it is listed as III, which means slightly hazardous.
Tebipenem pivoxil is a prodrug form of the carbapenem antibiotic tebipenem. Tebipenem pivoxil is metabolized by carboxylesterase (CES) in intestinal epithelial cells to form tebipenem. Tebipenem pivoxil is active against methicillin-sensitive and -resistant S. aureus (MRSA; MIC90s = ≤0.125 and 16 µg/ml, respectively), as well as E. faecalis, E. coli, K. pneumoniae, E. aerogenes, H. influenzae, and P. aeruginosa (MIC90s = 32, 1, 0.5, ≤0.125, 0.25, and 64 µg/ml, respectively). It increases survival in mouse models of sepsis induced by S. aureus, E. coli, or P. aeruginosa when administered at doses of 50 and 100 mg/kg. Tebipenem pivoxil, also known as ME1211; SPR994 and TBM-PI, is a novel oral carbapenem antibiotic. TBM-PI is a promising antibiotic for the treatment of acute otitis media. Tebipenem pivoxil displays an excellent antibacterial activity against a variety of pathogenic bacteria in vitro. Importantly, tebipenem pivoxil significantly protects the sepsis mice challenged with various pathogenic bacteria, which may provide a potential approach to treating bacterial sepsis in clinic.
Tebufenozide is an insecticide that acts as a non-steroidal agonist of the insect ecdysone receptor (EcR; IC50 = 0.85 nM in a cell-free preparation of C. suppressalis integument). It induces a premature molt and is lethal to S. litura third instar larva (LD50 = 0.33 µM per larva). It also inhibits p-glycoprotein activity in LLC-PK1 porcine kidney epithelial cells transfected with human MDR1, the gene for p-glycoprotein (IC50 = 21.5 µM). Tebufenozide has low toxicity in mammals, birds, and most aquatic species, but it dose-dependently decreases colony formation and induces apoptosis and cell cycle arrest in HeLa cells when used at concentrations ranging from 50 to 200 µg/ml. Tebufenozide is an insecticide very specific to lepidopteran pests. Tebufenozide is a carbohydrazide that is hydrazine in which the amino hydrogens have been replaced by tert-butyl, 3,5-dimethylbenzoyl and 4-ethylbenzoyl groups respectively. It is an insecticide used widely against caterpillars. It has a role as a xenobiotic, an environmental contaminant and an ecdysone agonist. It derives from a N'-benzoyl-N-(tert-butyl)benzohydrazide.